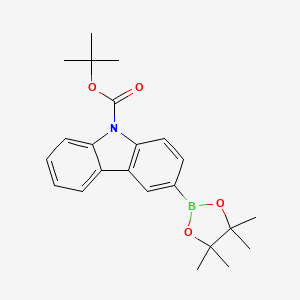
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole-9-carboxylate is a complex organic compound that features a carbazole core, a tert-butyl ester group, and a boronate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole-9-carboxylate typically involves multiple steps. One common method starts with the carbazole core, which is functionalized to introduce the tert-butyl ester group and the boronate ester. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acids.
Reduction: The carbazole core can be reduced under specific conditions.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronate ester typically yields boronic acids, while substitution reactions can introduce a wide range of functional groups .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole-9-carboxylate is used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .
Biology and Medicine
In biology and medicine, this compound can be used in the development of fluorescent probes and sensors. The carbazole core is known for its photophysical properties, making it suitable for applications in bioimaging and diagnostics .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic devices. Its unique structural properties contribute to the performance and stability of these materials .
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole-9-carboxylate involves its interaction with specific molecular targets. In organic synthesis, the boronate ester group acts as a nucleophile, participating in cross-coupling reactions to form new carbon-carbon bonds. The carbazole core can interact with various biological molecules, making it useful in bioimaging applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
What sets tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole-9-carboxylate apart from similar compounds is its combination of a carbazole core with a boronate ester group. This unique structure provides a balance of photophysical properties and reactivity, making it versatile for various applications in research and industry .
Propriétés
Formule moléculaire |
C23H28BNO4 |
|---|---|
Poids moléculaire |
393.3 g/mol |
Nom IUPAC |
tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole-9-carboxylate |
InChI |
InChI=1S/C23H28BNO4/c1-21(2,3)27-20(26)25-18-11-9-8-10-16(18)17-14-15(12-13-19(17)25)24-28-22(4,5)23(6,7)29-24/h8-14H,1-7H3 |
Clé InChI |
PLWCWZNDEKOIFJ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


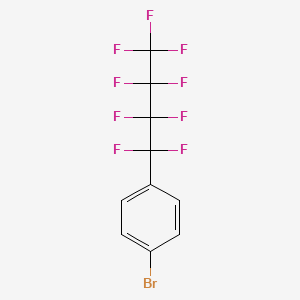
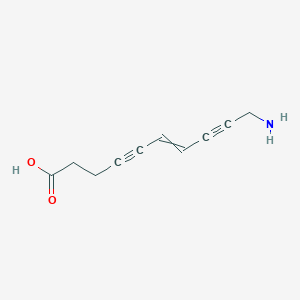
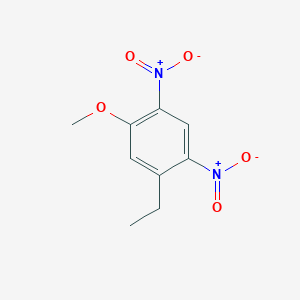
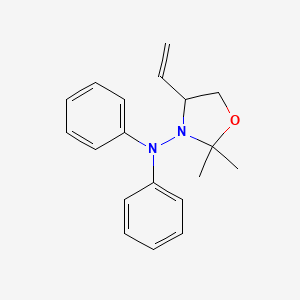
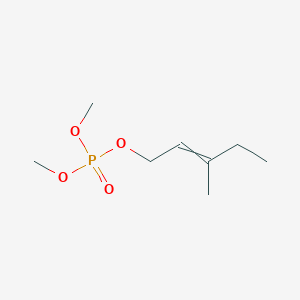
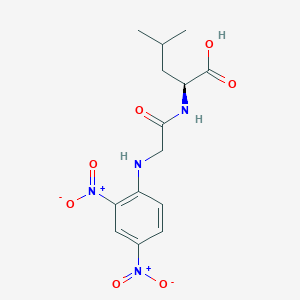

![Benzonitrile, 2-[6-(2-pyridinyl)-3-hexene-1,5-diynyl]-](/img/structure/B12518630.png)
![N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea](/img/structure/B12518633.png)
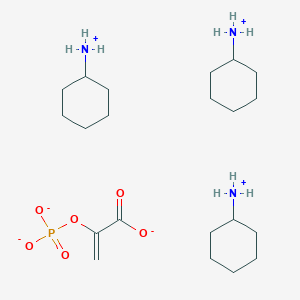
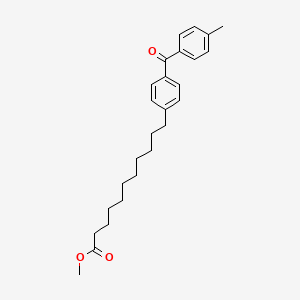

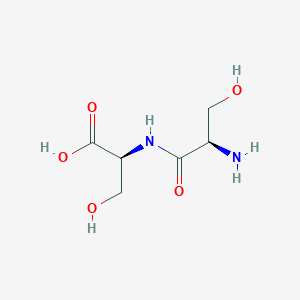
![1-Benzyl-N-butyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12518650.png)
